Cas no 92557-51-2 (5-bromo-1H-Indole-3-methanol)
5-bromo-1H-Indole-3-methanol Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-1H-Indole-3-methanol
- (5-Bromo-1H-indol-3-yl)methanol
- 1H-INDOLE-3-METHANOL,5-BROMO-
- EN300-48622
- MFCD01246624
- DTXSID70401449
- AS-37283
- AKOS009097651
- 5-bromo-3-hydroxymethylindole
- SCHEMBL1920230
- 1H-INDOLE-3-METHANOL, 5 -BROMO-
- CS-0250011
- 92557-51-2
- 1H-Indole-3-methanol, 5-bromo-
- STK010530
- DB-206622
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- MDL: MFCD01246624
- Inchi: 1S/C9H8BrNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-4,11-12H,5H2
- InChI Key: UBNBFZVNTVNJQV-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C(CO)=CN2
Computed Properties
- Exact Mass: 224.97893g/mol
- Monoisotopic Mass: 224.97893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 36Ų
5-bromo-1H-Indole-3-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199011027-1g |
(5-Bromo-1H-indol-3-yl)methanol |
92557-51-2 | 95% | 1g |
$684.09 | 2023-08-31 | |
| TRC | I655825-10mg |
5-Bromo-1H-indole-3-methanol |
92557-51-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I655825-50mg |
5-Bromo-1H-indole-3-methanol |
92557-51-2 | 50mg |
$ 135.00 | 2022-06-04 | ||
| TRC | I655825-100mg |
5-Bromo-1H-indole-3-methanol |
92557-51-2 | 100mg |
$ 230.00 | 2022-06-04 | ||
| abcr | AB494092-250 mg |
(5-Bromo-1H-indol-3-yl)methanol; . |
92557-51-2 | 250mg |
€677.50 | 2023-06-15 | ||
| abcr | AB494092-1 g |
(5-Bromo-1H-indol-3-yl)methanol; . |
92557-51-2 | 1g |
€1298.50 | 2023-06-15 | ||
| abcr | AB494092-2,5 g |
(5-Bromo-1H-indol-3-yl)methanol; . |
92557-51-2 | 2,5 g |
€1,468.00 | 2022-03-01 | ||
| Chemenu | CM246124-1g |
(5-Bromo-1H-indol-3-yl)methanol |
92557-51-2 | 95%+ | 1g |
$608 | 2023-02-01 | |
| Enamine | EN300-48622-0.05g |
(5-bromo-1H-indol-3-yl)methanol |
92557-51-2 | 95% | 0.05g |
$201.0 | 2023-02-10 | |
| Enamine | EN300-48622-0.1g |
(5-bromo-1H-indol-3-yl)methanol |
92557-51-2 | 95% | 0.1g |
$298.0 | 2023-02-10 |
5-bromo-1H-Indole-3-methanol Suppliers
5-bromo-1H-Indole-3-methanol Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 5-bromo-1H-Indole-3-methanol
Professional Introduction to 5-bromo-1H-Indole-3-methanol (CAS No. 92557-51-2)
5-bromo-1H-indole-3-methanol, with the chemical formula C9H7BrN2O, is a significant compound in the field of pharmaceutical and biochemical research. This heterocyclic aromatic molecule features a bromine substituent at the 5-position of the indole ring and a hydroxymethyl group at the 3-position. The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly in the development of novel bioactive molecules.
The compound's unique structural attributes have garnered considerable attention from researchers due to its potential applications in drug discovery. Specifically, the bromine atom provides a handle for further chemical modifications via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures. Meanwhile, the hydroxymethyl group serves as a nucleophilic site for various transformations, including etherification and esterification, which are crucial for medicinal chemistry applications.
Recent advancements in medicinal chemistry have highlighted the importance of indole derivatives in addressing various therapeutic challenges. For instance, studies have demonstrated that modifications at the 3-position of the indole core can significantly influence the pharmacological properties of molecules. The hydroxymethyl group in 5-bromo-1H-indole-3-methanol is particularly noteworthy, as it can be readily functionalized to introduce additional pharmacophores or enhance solubility characteristics.
In addition to its synthetic utility, 5-bromo-1H-indole-3-methanol has been explored in several preclinical studies for its potential biological activity. Researchers have investigated its interactions with various biological targets, including enzymes and receptors relevant to neurological disorders. Preliminary findings suggest that derivatives of this compound may exhibit promising effects on pathways associated with neuroprotection and inflammation modulation. These observations underscore the compound's significance as a scaffold for developing novel therapeutic agents.
The indole scaffold itself is well-documented for its broad spectrum of biological activities, ranging from antimicrobial to anticancer properties. The introduction of a bromine atom at the 5-position enhances its reactivity and opens up avenues for further derivatization. This has led to numerous synthetic strategies being employed to explore its potential pharmacological applications. For example, researchers have synthesized various analogs by modifying other positions on the indole ring or introducing different substituents at the 3-position.
One particularly intriguing aspect of 5-bromo-1H-indole-3-methanol is its role in developing small-molecule inhibitors for kinases and other enzyme targets. Kinases are integral to numerous cellular processes and are often implicated in diseases such as cancer and inflammatory disorders. By leveraging the reactivity of the bromine and hydroxymethyl groups, chemists have been able to design molecules that selectively inhibit aberrant signaling pathways. This approach has led to several hit compounds that are currently undergoing further optimization.
The compound's versatility also extends to its application in material science and agrochemical research. The indole moiety is known to contribute to photophysical properties, making it valuable in designing organic semiconductors and light-emitting materials. Additionally, derivatives of this compound have shown promise as intermediates in synthesizing novel pesticides and herbicides due to their ability to interact with biological targets in plants and pests.
From a synthetic chemistry perspective, 5-bromo-1H-indole-3-methanol serves as an excellent starting material for constructing more complex indole derivatives. The availability of this compound allows researchers to rapidly iterate on molecular design, enabling faster discovery pipelines for new bioactive entities. Its stability under various reaction conditions further enhances its utility as a building block in multi-step synthetic routes.
The growing interest in natural product-inspired scaffolds has also spurred investigations into derivatives of 5-bromo-1H-indole-3-methanol that mimic bioactive molecules found in plants and microorganisms. By incorporating elements from these natural sources into synthetic libraries, researchers aim to uncover new therapeutic opportunities while minimizing side effects associated with synthetic compounds.
In conclusion, 5-bromo-1H-indole-3-methanol (CAS No. 92557-51-2) represents a valuable asset in pharmaceutical research due to its structural versatility and potential biological activity. Its unique combination of functional groups makes it an ideal candidate for further derivatization and exploration across multiple therapeutic areas. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in drug discovery efforts for years to come.
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